4-[(Methylthio)methyl]piperidine hydrochloride
Overview
Description
“4-[(Methylthio)methyl]piperidine hydrochloride” is a synthetic compound . It has a molecular weight of 167.7 and its molecular formula is C6H13NS.ClH .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NS.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 124-127°C .
Scientific Research Applications
Corrosion Inhibition
Research indicates that certain piperidine derivatives, including those related to 4-[(Methylthio)methyl]piperidine, show promising results as corrosion inhibitors for metals such as iron. These derivatives are studied for their adsorption and inhibition properties, with quantum chemical calculations and molecular dynamics simulations providing insights into their effectiveness (Kaya et al., 2016).
Molecular and Crystal Structure Analysis
Studies have been conducted on similar piperidine derivatives to understand their crystal and molecular structures. For example, the structure of 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction and other techniques, offering insights into the molecular arrangement and interaction patterns of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimycobacterial Properties
Piperidine derivatives have been explored for their antimycobacterial properties. A study on spiro-piperidin-4-ones, which are structurally related to 4-[(Methylthio)methyl]piperidine, revealed significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
Anti-Acetylcholinesterase Activity
Research has been done on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating their potential as anti-acetylcholinesterase agents. These compounds have shown a substantial increase in activity with certain modifications, indicating their possible use in treating conditions like dementia (Sugimoto et al., 1990).
Inhibition of Blood Platelet Aggregation
Studies on 4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, a compound structurally similar to 4-[(Methylthio)methyl]piperidine, have shown it to inhibit ADP-induced aggregation of blood platelets, highlighting its potential therapeutic applications (Grisar et al., 1976).
Thrombin Inhibition
Research on 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, a related compound, has shown its potential in inhibiting thrombin. The study found significant variation in inhibitory potency based on the stereo-configuration of the molecule, indicating the importance of structural aspects in medicinal chemistry (Okamoto et al., 1981).
Safety and Hazards
“4-[(Methylthio)methyl]piperidine hydrochloride” is classified as harmful . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFVIVBMRFCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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